molecular formula C8H9N3OS B13219686 [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol

[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol

Cat. No.: B13219686
M. Wt: 195.24 g/mol
InChI Key: FQGKSXDPGLWFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol is a heterocyclic compound that features both pyrazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-1H-pyrazole-3-carbaldehyde, which is then reacted with a thioamide to form the thiazole ring. The final step involves the reduction of the intermediate to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could introduce various functional groups onto the rings.

Scientific Research Applications

Chemistry

In chemistry, [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The pyrazole and thiazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazole derivatives, such as:

  • 2-(1H-pyrazol-3-yl)phenol
  • 3-(5-methyl-1H-pyrazol-3-yl)thiazole

Uniqueness

What sets [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol apart is its specific combination of pyrazole and thiazole rings, which imparts unique chemical and biological properties. This combination allows for a broader range of interactions and applications compared to compounds with only one of these rings.

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C8H9N3OS/c1-11-3-2-7(10-11)8-9-6(4-12)5-13-8/h2-3,5,12H,4H2,1H3

InChI Key

FQGKSXDPGLWFLP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC(=CS2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.